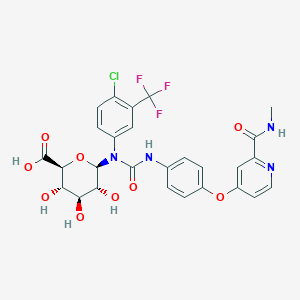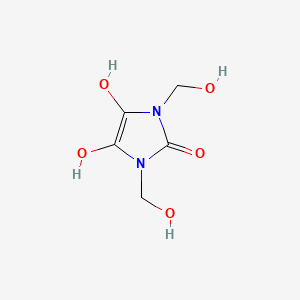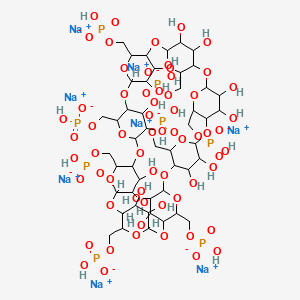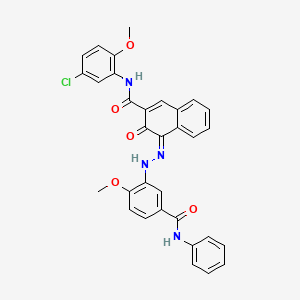
DPP Orange RTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DPP Orange RTP is synthesized through a dehydration condensation reaction between 1,1′:3′,1″-terphenyl-5’-boronic acid and polyvinyl alcohol. The reaction is carried out under alkaline conditions using ammonium hydroxide at a temperature of 80°C. The mixture must be stirred continuously to prevent rapid evaporation of ammonium hydroxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale electrospinning technology to produce fiber films with a diameter of approximately 5 μm. This method ensures high crystallinity and afterglow lifetime, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
DPP Orange RTP undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced to the aromatic rings to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are typically carried out using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various diketopyrrolopyrrole derivatives, which exhibit different optical and electronic properties .
Aplicaciones Científicas De Investigación
DPP Orange RTP has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of DPP Orange RTP involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions contribute to its high stability and excellent optical properties. The rigid environment created by these interactions restricts nonradiative transitions, enhancing its luminescent characteristics .
Comparación Con Compuestos Similares
DPP Orange RTP is often compared with other diketopyrrolopyrrole pigments and quinacridone pigments. While both types of pigments exhibit excellent fastness properties and low solubility, this compound stands out due to its superior lightfastness and versatility in various applications .
List of Similar Compounds
Quinacridone Pigments: Known for their excellent fastness properties and used in high-performance applications.
Other Diketopyrrolopyrrole Pigments: Include various shades from orange to reddish violet, each with unique properties and applications.
Propiedades
Fórmula molecular |
C32H25ClN4O5 |
|---|---|
Peso molecular |
581.0 g/mol |
Nombre IUPAC |
(4Z)-N-(5-chloro-2-methoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide |
InChI |
InChI=1S/C32H25ClN4O5/c1-41-27-15-13-21(33)18-25(27)35-32(40)24-16-19-8-6-7-11-23(19)29(30(24)38)37-36-26-17-20(12-14-28(26)42-2)31(39)34-22-9-4-3-5-10-22/h3-18,36H,1-2H3,(H,34,39)(H,35,40)/b37-29- |
Clave InChI |
RMSOEUVAYBPZEG-GPFIVKHLSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N/N=C\3/C4=CC=CC=C4C=C(C3=O)C(=O)NC5=C(C=CC(=C5)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NN=C3C4=CC=CC=C4C=C(C3=O)C(=O)NC5=C(C=CC(=C5)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


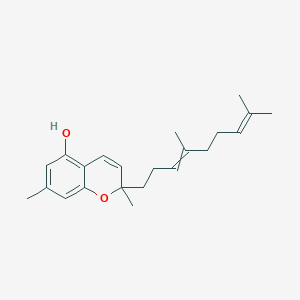
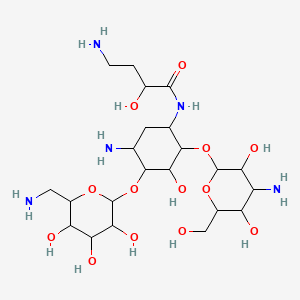
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
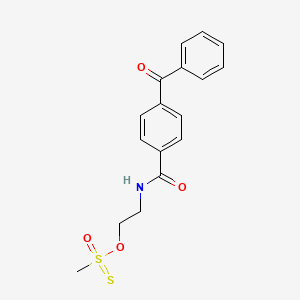
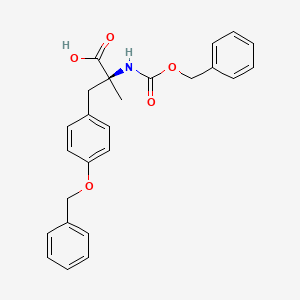
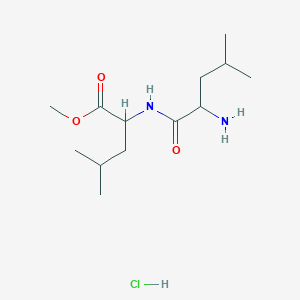
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
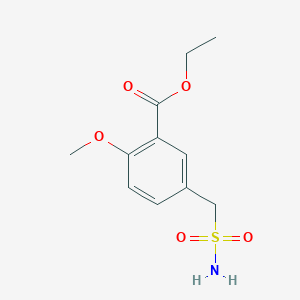
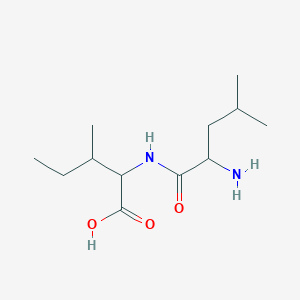

![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
